molecular formula C12H19Cl2N B1489954 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride CAS No. 2098086-61-2

1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride

Cat. No. B1489954
M. Wt: 248.19 g/mol
InChI Key: OKNBSBIMRCDLND-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride (1-CPMPA-HCl) is an organic compound that is used in a variety of scientific research applications. It is a chiral compound which is synthesized from the reaction of 4-chlorophenylacetonitrile and 4-methylpentan-1-amine. It is widely used in the pharmaceutical and biomedical research fields due to its unique properties and its ability to act as a chiral ligand in asymmetric synthesis.

Scientific Research Applications

Spectroscopic Characterization and Derivatization

  • 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride has been identified and characterized alongside other novel cathinone hydrochloride salts. Its properties have been extensively examined using a combination of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. The study highlighted the distinct spectroscopic signatures of the compound, especially diagnostic H-1 and C-13 signals from methyl, N-methyl, and carbonyl groups. Furthermore, this research delved into the application of thionation and amination reactions for the identification of selected cathinones, demonstrating the compound's relevance in forensic science and analytical chemistry (Nycz et al., 2016).

Conformational Studies

  • A study on 1-amino-1-deoxy-D-pentitols and their hydrochlorides in deuterium oxide solution, which might be structurally or functionally related to 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride, revealed their conformations using 250-MHz, 1 H-n.m.r. spectroscopy. The research indicated that some isomers adopt extended, planar, zigzag conformations while others have a nonplanar, “sickle” arrangement. This work provides a foundational understanding of the conformational dynamics of compounds structurally similar to 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride, which could be crucial in understanding its reactivity and interactions (Blanc-Muesser et al., 1979).

Synthesis and Reactivity

  • The compound has been implicated in the Stevens rearrangement process, a significant chemical transformation. A study investigating this rearrangement synthesized samples relevant to 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride and conducted extensive spectroscopic analysis (including IR, 1H NMR, 13C NMR, MS) to verify structural and stereochemical configurations. This research is crucial in understanding the chemical behavior and potential applications of 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride in synthetic organic chemistry (Bosch et al., 1981).

properties

IUPAC Name

1-(4-chlorophenyl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10;/h4-7,9,12H,3,8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNBSBIMRCDLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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